molecular formula C10H16O2 B13269498 Spiro[4.4]nonane-1-carboxylic acid

Spiro[4.4]nonane-1-carboxylic acid

Cat. No.: B13269498
M. Wt: 168.23 g/mol
InChI Key: DDZKLYHVPRGSNV-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Advanced Organic Chemistry

Spirocyclic systems are increasingly recognized for their importance in various fields, particularly in medicinal chemistry and materials science. numberanalytics.comacs.org Their distinct three-dimensional architecture offers advantages over simpler, linear or planar molecules. tandfonline.combldpharm.com

A defining characteristic of spirocyclic systems is their inherent conformational rigidity. rsc.org Unlike flexible chain molecules, the fused ring structure of spiro compounds restricts rotational freedom, leading to a more defined three-dimensional shape. spirochem.com This rigidity is advantageous in designing molecules that can precisely interact with biological targets. rsc.org

Spirocyclic frameworks serve as versatile scaffolds in molecular design, providing a rigid core from which functional groups can be projected in specific spatial orientations. tandfonline.comspirochem.com This three-dimensionality is a significant advantage in drug discovery, as it allows for more effective interaction with the three-dimensional binding sites of proteins. tandfonline.com The introduction of spirocyclic motifs is an attractive strategy for increasing molecular complexity and exploring novel chemical space. researchgate.net

Furthermore, the synthesis of spirocycles, though often challenging due to the creation of a quaternary carbon center, has seen significant advancements. tandfonline.com Modern synthetic methods, including multicomponent reactions and catalytic cascades, have been developed to construct these complex architectures efficiently. acs.org

Overview of Carboxylic Acid Functionality within Spiro[4.4]nonane Architectures

The presence of a carboxylic acid group on a spiro[4.4]nonane scaffold, as in Spiro[4.4]nonane-1-carboxylic acid, imparts significant chemical reactivity and opens avenues for further molecular elaboration.

The carboxylic acid moiety is a versatile functional group in organic synthesis. It can participate in a wide array of chemical reactions, making it a valuable starting point for the synthesis of more complex molecules. youtube.com For instance, the carboxylic acid can be a precursor for the formation of esters, amides, and other derivatives. thermofisher.com In the context of spirocyclic compounds, this functionality allows for the attachment of various substituents, enabling the fine-tuning of the molecule's properties.

The ability to derivatize the carboxylic acid group is crucial for creating libraries of related compounds for screening purposes, particularly in drug discovery. thermofisher.com The conversion of the carboxylic acid to other functional groups can alter the molecule's solubility, lipophilicity, and biological activity. bldpharm.combldpharm.com Common derivatization strategies include esterification and amidation, which can be achieved through various coupling methods. thermofisher.comnih.gov For example, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) facilitates the formation of amide bonds. thermofisher.com Such transformations are essential for building upon the spiro[4.4]nonane core to develop new chemical entities with desired properties.

Data Tables

Table 1: Properties of Spiro[4.4]nonane and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Spiro[4.4]nonaneC₉H₁₆124.22175-93-9 nih.gov
Spiro[4.4]nonane-1,4-dioneC₉H₁₂O₂152.19Not Available chemsynthesis.com
Spiro[4.4]nonane-1,6-dioneC₉H₁₂O₂152.1927723-43-9 sigmaaldrich.com
Spiro[4.4]nonane-2-carboxylic acidNot AvailableNot Available50599-19-4 bldpharm.com
2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acidC₉H₁₂O₄184.1918363-10-5 nih.gov
(R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acidC₈H₁₃NO₂S187.2672744-86-6 guidechem.com
Spiro[2.6]nonane-4-carboxylic acidC₁₀H₁₆O₂168.231466122-41-7 nih.gov

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

spiro[4.4]nonane-4-carboxylic acid

InChI

InChI=1S/C10H16O2/c11-9(12)8-4-3-7-10(8)5-1-2-6-10/h8H,1-7H2,(H,11,12)

InChI Key

DDZKLYHVPRGSNV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCC2C(=O)O

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of Spiro 4.4 Nonane 1 Carboxylic Acid Derivatives

Mechanistic Studies of Spiro[4.4]nonane Core Formation

The formation of the spiro[4.4]nonane core often involves intricate cyclization reactions. One notable approach is the tandem Nazarov cyclization/semipinacol rearrangement, which has been utilized to construct chiral spiro[4.4]nonane-1,6-diones. This organocatalytic process proceeds through a tandem sequence, creating four stereocenters with high yield and enantiomeric excess.

Another strategy involves an α-carbonyl radical cyclization to form the spiro[4.4]nonene framework, which can be a precursor to the saturated spiro[4.4]nonane system. rsc.org For instance, the total synthesis of dimethyl gloiosiphone A, a natural product, was successfully achieved using an α-carbonyl radical spirocyclization as the key step. rsc.org Dearomatizing spirocyclizations also present a powerful method for constructing spirocyclic systems.

The synthesis of functionalized spiro[4.4]nonane derivatives can also be achieved through a Diels-Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione, followed by aromatization of the resulting adduct. This method allows for the construction of both symmetrical and asymmetrical fused spiro[4.4]-nonane-dione derivatives.

Derivatives of spiro[4.4]nonane can undergo fascinating rearrangement reactions. A significant example is the rearrangement of a carboxy-substituted spiro[4.4]nonatriene into annulated fulvenes. nih.gov This transformation is mediated by a Pd(II) catalyst and proceeds through a novel 1,5-vinyl shift from a vinyl–palladium intermediate, which is then terminated by protodepalladation. nih.gov

Mechanistic studies, combining density functional theory (DFT) calculations and empirical results, have been instrumental in elucidating this pathway. nih.gov These studies have shown that the spiro-to-fused bicycle conversion is tolerant of a range of arylboronic acids, yielding various substituted annulated fulvenes in moderate to good yields and enantiomeric ratios. nih.gov

Dyotropic rearrangements have also been observed in related spirolactone systems, where the mechanism (concerted vs. stepwise) can be influenced by the choice of catalyst.

Catalysts and reagents play a pivotal role in directing the regioselectivity and stereochemistry of spiro[4.4]nonane core formation. In the organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement, a chiral phosphoric acid catalyst is key to achieving high enantioselectivity.

Similarly, in the rearrangement of carboxy-substituted spiro[4.4]nonatriene, the Pd(II) catalyst is essential for mediating the 1,5-vinyl shift. nih.gov The choice of ligands associated with the metal can further influence the reaction's outcome. The development of novel chiral spiro phosphoric acids, such as STRIP, has been shown to be effective in controlling stereoselectivity in other enantioselective C-H activation reactions.

The stereoselective synthesis of complex spiro-polycyclic oxindoles has been achieved using a sequential organocatalysis approach, highlighting the power of using multiple catalysts to control the formation of several stereogenic centers with high diastereoselectivity and enantioselectivity. uniroma1.it

Reactivity of the Carboxylic Acid Group in Spiro[4.4]nonane Systems

The carboxylic acid moiety of spiro[4.4]nonane-1-carboxylic acid undergoes typical reactions of carboxylic acids, including esterification, amidation, and reduction. The rigid spirocyclic framework can, in some cases, influence the reactivity of this functional group.

Esterification: this compound can be converted to its corresponding esters via Fischer esterification. This acid-catalyzed reaction with an alcohol is an equilibrium process. libretexts.org To drive the reaction towards the ester product, the alcohol is often used in excess, and water is removed as it is formed. libretexts.org

Table 1: Examples of Fischer Esterification of this compound

Alcohol Catalyst Ester Product
Methanol H₂SO₄ Methyl spiro[4.4]nonane-1-carboxylate
Ethanol HCl Ethyl spiro[4.4]nonane-1-carboxylate

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. researchgate.net This reaction often requires the use of a coupling agent to activate the carboxylic acid or can be performed at high temperatures to drive off water. researchgate.net Catalytic methods for direct amidation have also been developed, offering a more environmentally friendly approach. researchgate.netmdpi.com

Table 2: Examples of Amidation of this compound

Amine Coupling Agent/Conditions Amide Product
Ammonia DCC (Dicyclohexylcarbodiimide) Spiro[4.4]nonane-1-carboxamide
Methylamine High Temperature N-Methylspiro[4.4]nonane-1-carboxamide

This compound can be reduced to the corresponding primary alcohol, spiro[4.4]nonan-1-ylmethanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon.

In a related context, the reduction of the commercially available spiro[4.4]nonane-1,6-dione with reducing agents like LiBut(Bui)₂AlH has been shown to produce spiro[4.4]nonane-1,6-diol. researchgate.net

Table 3: Reduction of this compound

Reducing Agent Solvent Product
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether or THF Spiro[4.4]nonan-1-ylmethanol

Decarboxylation Pathways

One common method is the Hunsdiecker reaction , where a silver salt of the carboxylic acid reacts with a halogen, typically bromine, to yield an organic halide with one less carbon atom. wikipedia.orgbyjus.comadichemistry.com This reaction proceeds through a radical mechanism. wikipedia.orgorganic-chemistry.org The silver salt of the this compound, upon treatment with bromine, would form an acyl hypobromite (B1234621) intermediate. This intermediate then undergoes homolytic cleavage to generate a carboxyl radical, which subsequently loses carbon dioxide to form a spiro[4.4]nonyl radical. This radical then reacts with another bromine atom to yield 1-bromospiro[4.4]nonane. While effective for many aliphatic carboxylic acids, the Hunsdiecker reaction requires the preparation of a dry silver salt, which can sometimes be challenging. libretexts.orgalfa-chemistry.com

A variation of this is the Kochi reaction , which utilizes lead(IV) acetate (B1210297) and a lithium halide (e.g., LiCl) to achieve the same decarboxylative halogenation. wikipedia.orgallaboutchemistry.net This method can be more convenient as it often starts directly from the carboxylic acid. alfa-chemistry.com The reaction mechanism involves the formation of a lead(IV) carboxylate intermediate, which then undergoes fragmentation to produce a radical, carbon dioxide, and a lead(III) species. The radical is then trapped by the halide to form the corresponding alkyl halide. allaboutchemistry.netyoutube.com

For simple removal of the carboxylic acid group to be replaced by a hydrogen atom (protodecarboxylation), heating with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide) can be employed. libretexts.org This reaction typically requires high temperatures and proceeds by first forming the sodium salt of the carboxylic acid, which then undergoes decarboxylation. libretexts.org Other methods for protodecarboxylation include visible-light photoredox catalysis, which offers a milder alternative for various carboxylic acids. organic-chemistry.orgnih.gov

It is important to note that the presence of certain functional groups on the spiro[4.4]nonane ring system can influence the ease of decarboxylation. For instance, the presence of a β-keto group relative to the carboxylic acid can facilitate decarboxylation upon heating, proceeding through a cyclic transition state. masterorganicchemistry.com

Table 1: Common Decarboxylation Reactions

Reaction Name Reagents Product Key Features
Hunsdiecker Reaction Silver salt of carboxylic acid, Halogen (e.g., Br₂) Alkyl Halide Radical mechanism, requires dry silver salt. wikipedia.orglibretexts.orgalfa-chemistry.com
Kochi Reaction Carboxylic acid, Lead(IV) acetate, Lithium halide Alkyl Halide Variation of Hunsdiecker, can use the acid directly. alfa-chemistry.comwikipedia.orgallaboutchemistry.net
Soda-Lime Decarboxylation Carboxylic acid or its salt, Soda lime Alkane High temperatures, simple removal of COOH group. libretexts.org

Transformations of the Spiro[4.4]nonane Skeleton

Functionalization of the Spirocyclic Rings

The spiro[4.4]nonane core can be functionalized through various reactions, allowing for the introduction of different chemical groups. The reactivity of the spirocyclic rings is similar to that of cyclopentane (B165970). Free-radical halogenation, for instance, can introduce halogen atoms onto the rings, which can then serve as handles for further synthetic transformations.

Rearrangement reactions can also alter the spirocyclic framework. For example, a carboxy-substituted spiro[4.4]nonatriene has been shown to rearrange to annulated fulvenes through a palladium(II)-mediated 1,5-vinyl shift. nih.gov This highlights how the spirocyclic system can be transformed into more complex fused ring systems.

Oxidation and Reduction of Ketone and Alcohol Moieties

Ketone and alcohol functionalities on the spiro[4.4]nonane skeleton are common and provide valuable points for chemical modification. For instance, spiro[4.4]nonane-1,6-dione can be reduced to the corresponding diols. ntu.edu.twsigmaaldrich.com The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions. ntu.edu.tw Strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to a mixture of diastereomeric diols. ntu.edu.tw The use of chiral reducing agents can achieve asymmetric reduction, leading to enantiomerically enriched diols, which are valuable as chiral ligands in asymmetric synthesis. ntu.edu.tw

Conversely, alcohol groups on the spiro[4.4]nonane ring, such as in spiro[4.4]nonane-1-ol, can be oxidized to the corresponding ketones. Common oxidizing agents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone). youtube.com Milder, more modern methods like Swern oxidation or Dess-Martin periodinane oxidation can also be employed to achieve this transformation under less harsh conditions.

Nucleophilic and Electrophilic Substitution Reactions on the Spiro Core

Direct nucleophilic or electrophilic substitution on the saturated carbon atoms of the spiro[4.4]nonane core is generally difficult due to the non-activated nature of the C-H bonds. However, if a leaving group is present on the ring, nucleophilic substitution can occur. For example, if 1-bromospiro[4.4]nonane is synthesized via a Hunsdiecker or Kochi reaction, the bromine atom can be displaced by various nucleophiles to introduce new functional groups.

Electrophilic substitution is not a typical reaction for saturated carbocycles like spiro[4.4]nonane. However, if the spirocyclic system contains unsaturated moieties, such as double bonds, it can undergo electrophilic addition reactions.

Heteroatom Incorporation and Modification (e.g., Aza, Oxa, Thia, Dithia-spiro[4.4]nonanes)

The spiro[4.4]nonane framework can be modified to include heteroatoms such as nitrogen, oxygen, and sulfur, leading to a diverse range of heterocyclic spiro compounds with interesting properties and biological activities.

Aza-spiro[4.4]nonanes: These nitrogen-containing analogs are of significant interest as they form the core structure of various bioactive natural products. thieme-connect.com The synthesis of 1-azaspiro[4.4]nonane derivatives has been achieved through several methods, including domino radical bicyclization of oxime ethers. acs.orgnih.gov Another approach involves the formation of a cyclopentane ring onto a pre-existing pyrrolidine (B122466) derivative or vice versa. thieme-connect.com For instance, a phosphine-catalyzed [3+2]-cycloaddition has been used to synthesize 2-azaspiro[4.4]nonan-1-ones. osti.gov

Oxa-spiro[4.4]nonanes: The incorporation of an oxygen atom into the spirocyclic system can be achieved through methods like iodocyclization. nih.gov For example, 1-oxaspiro[4.4]nonan-6-ones have been synthesized and utilized as precursors for enantiopure spirocyclic butenolides. acs.org A general approach to oxa-spirocycles has been developed, which has been shown to improve physicochemical properties like water solubility. nih.gov

Thia- and Dithia-spiro[4.4]nonanes: Sulfur-containing spirocycles can also be synthesized. For instance, 1-thia-4-azaspiro[4.4]alkan-3-ones have been prepared through a one-pot reaction involving a Schiff base and thioglycolic acid. nih.govmdpi.com The synthesis of spiro[4.4]thiadiazole derivatives has been accomplished via a double 1,3-dipolar cycloaddition of nitrilimines with carbon disulfide. nih.gov Furthermore, a new spiro system, 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide, has been synthesized from the reaction of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols. dsau.dp.uaresearchgate.net

Table 2: Examples of Heteroatom-Containing Spiro[4.4]nonane Derivatives

Heteroatom Compound Class Synthetic Method Example Reference
Nitrogen 1-Azaspiro[4.4]nonane Domino radical bicyclization acs.orgnih.gov
Nitrogen 2-Azaspiro[4.4]nonan-1-one Phosphine-catalyzed [3+2]-cycloaddition osti.gov
Oxygen 1-Oxaspiro[4.4]nonan-6-one Oxonium ion technology acs.org
Oxygen Oxa-spirocycles Iodocyclization nih.gov
Sulfur/Nitrogen 1-Thia-4-azaspiro[4.4]alkan-3-one Reaction of Schiff base with thioglycolic acid nih.govmdpi.com
Sulfur Spiro[4.4]thiadiazole Double 1,3-dipolar cycloaddition nih.gov

Stereochemistry and Conformational Analysis of Spiro 4.4 Nonane 1 Carboxylic Acid

Inherent Chirality and Chiroptical Properties of Spiro[4.4]nonane Systems

This inherent chirality gives rise to distinct chiroptical properties, which describe the differential interaction of the molecule with left- and right-circularly polarized light. The primary methods for studying these properties are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). thieme-connect.de

Circular Dichroism (CD): This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum can show positive or negative peaks, known as Cotton effects. The sign and magnitude of these effects are highly sensitive to the molecule's absolute configuration and conformation. thieme-connect.de

Rotational Strength: This is a measure that defines the emergence of chiroptical signals. rsc.org For a given electronic transition, the rotational strength is directly related to the intensity of the CD signal and is crucial for theoretical calculations and predictions of chiroptical behavior. thieme-connect.dersc.org

The chiroptical properties of spiro[4.4]nonane derivatives are instrumental in determining their absolute stereochemistry and understanding the electronic transitions within the chiral framework. thieme-connect.denih.gov

Diastereomerism and Enantiomerism in Substituted Spiro[4.4]nonanes

The introduction of substituents onto the spiro[4.4]nonane skeleton, as in Spiro[4.4]nonane-1-carboxylic acid, leads to the possibility of different types of stereoisomers: enantiomers and diastereomers. masterorganicchemistry.com

Enantiomers: These are stereoisomers that are non-superimposable mirror images of each other. For a substituted spiro[4.4]nonane, the (R)- and (S)-configurations at the spiro center, along with the configuration of any other stereocenters, define the enantiomeric pair. masterorganicchemistry.com For example, the enantiomers of spiro[4.4]nonane-1,6-diol have been successfully separated (resolved) by converting them into diastereomeric esters using a chiral resolving agent like (–)-camphanic acid. researchgate.net

Diastereomers: These are stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more stereocenters and differs in the configuration at some, but not all, of these centers. masterorganicchemistry.com For instance, in the synthesis of spiro[4.4]nonane-1,6-diones, different diastereomers (e.g., cis,cis-diols) can be selectively formed through asymmetric alkylation and reduction techniques. rsc.org

The specific arrangement of substituents relative to the spiro core dictates the molecule's identity as a particular diastereomer, each with unique physical and chemical properties.

Conformational Preferences and Strain Energy in Spiro[4.4]nonane Rings

The two five-membered cyclopentane (B165970) rings in the spiro[4.4]nonane system are not planar. To alleviate internal strain, particularly torsional strain from eclipsing C-H bonds and angle strain from deviations from ideal sp³ bond angles, the rings adopt puckered conformations. The most common conformations for a cyclopentane ring are the "envelope" and "twist" (or half-chair) forms.

Absolute Configuration Determination Methodologies for Spiro[4.4]nonane Derivatives

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, of a chiral spiro[4.4]nonane derivative is a critical analytical challenge. Several powerful methodologies are employed for this purpose.

Chiroptical Methods (CD/ORD): As discussed, Circular Dichroism (CD) is a primary tool. By comparing the experimentally measured CD spectrum to established empirical rules or to spectra calculated using computational methods (like Density Functional Theory), the absolute configuration can often be assigned. thieme-connect.dersc.org For example, the sign of the n-π* Cotton effect in substituted cyclopentanones can indicate whether a substituent is in a quasi-equatorial or quasi-axial position, which in turn helps determine the absolute configuration. thieme-connect.de

Vibrational Circular Dichroism (VCD): VCD is an alternative chiroptical technique that measures the differential absorption of polarized light in the infrared region (vibrational transitions). A key advantage of VCD is that it can often be performed on liquid or dissolved samples, avoiding the need for crystallization. The experimental VCD spectrum is compared to a computed spectrum for a known configuration to make an assignment. spark904.nl

X-ray Crystallography: This is considered the definitive method for determining absolute configuration, providing an unambiguous map of the atomic positions in a single crystal. However, it requires obtaining a high-quality crystal of the compound, which can be challenging. nih.gov In cases where the target molecule is a liquid or difficult to crystallize, it can sometimes be co-crystallized with another molecule to facilitate structure determination. nih.gov

Chemical Correlation: The absolute configuration can also be determined by chemically converting the molecule, without affecting the stereocenters, into a compound whose absolute configuration is already known. For example, enantiomers of spiro[4.4]nonane-1,6-diol were correlated to their corresponding bis-4-methylphenyl-thionocarbonate derivatives to establish their stereochemistry. researchgate.net

MethodologyPrincipleApplication to Spiro[4.4]nonanesLimitations
Circular Dichroism (CD)Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. thieme-connect.deAssigns absolute configuration based on the sign of the Cotton effect; sensitive to conformation. thieme-connect.dersc.orgRequires a chromophore near the stereocenter; interpretation can be complex. thieme-connect.de
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized infrared light. spark904.nlDetermines absolute configuration of molecules in solution without needing to form crystals. spark904.nlRequires comparison with computationally expensive theoretical spectra.
X-ray CrystallographyDiffraction of X-rays by a single crystal to determine the precise 3D arrangement of atoms. nih.govProvides definitive, unambiguous structural proof of the absolute configuration. nih.govRequires a suitable single crystal, which can be difficult or impossible to grow. spark904.nl
Chemical CorrelationSynthesizing the unknown compound from or converting it to a compound of known absolute configuration. researchgate.netRelates the stereochemistry of a new derivative to a previously established one.Requires suitable reaction pathways that do not alter the stereocenter .

Influence of Spiro-Junction and Substituents on Stereochemical Outcome

The stereochemical outcome of chemical reactions involving spiro[4.4]nonane derivatives is heavily influenced by the unique geometry of the spiro-junction and the nature of any existing substituents.

The rigid, orthogonal arrangement of the two rings at the spiro center creates distinct steric environments on either side of each ring. This inherent structure can direct an incoming reagent to attack from the less hindered face, a process known as substrate control.

Furthermore, substituents on the rings exert a powerful influence. Chiral auxiliaries, for instance, can be temporarily attached to the molecule to direct a reaction to produce a specific stereoisomer with high selectivity. The use of Ellman's sulfinamide in the Strecker reaction of spirocyclic ketones has been shown to control the formation of specific stereoisomers, which can then be separated chromatographically. nih.govnih.gov The electronic properties of substituents also play a role; electron-donating or withdrawing groups can affect the stability of transition states, thereby influencing which stereochemical pathway is favored in a reaction. beilstein-journals.orgresearchgate.net This interplay between the fixed geometry of the spiro-junction and the steric and electronic effects of substituents is fundamental to controlling the synthesis of specific stereoisomers of compounds like this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For Spiro[4.4]nonane-1-carboxylic acid, both ¹H and ¹³C NMR, along with advanced 2D techniques, are employed to map out its complex proton and carbon environments.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound would be expected to exhibit a series of multiplets in the aliphatic region, corresponding to the sixteen protons of the two cyclopentane (B165970) rings. The chemical shifts of these protons are influenced by their spatial relationship to the carboxylic acid group and the spirocyclic framework. The proton on the carbon bearing the carboxylic acid (C1) would likely appear as a distinct multiplet, shifted downfield due to the deshielding effect of the adjacent carbonyl group. The protons on the cyclopentane ring not containing the carboxyl group would show signals in the typical range for cycloalkanes. The carboxylic acid proton itself would present as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, a characteristic feature of carboxylic acids.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H on C12.5 - 2.8Multiplet
CH₂ protons (ring with COOH)1.5 - 2.2Multiplets
CH₂ protons (other ring)1.4 - 1.8Multiplets
COOH10.0 - 13.0Broad Singlet

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum would be characterized by a signal for the carbonyl carbon of the carboxylic acid in the downfield region, typically around 175-185 ppm. The spiro carbon, being a quaternary carbon, would exhibit a unique chemical shift. The carbon atom to which the carboxylic acid is attached (C1) would also be shifted downfield. The remaining methylene (B1212753) carbons of the two cyclopentane rings would appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C=O175 - 185
Spiro Carbon50 - 60
C145 - 55
CH₂ carbons (ring with COOH)25 - 40
CH₂ carbons (other ring)20 - 35

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. This would be crucial for tracing the proton-proton networks within each of the cyclopentane rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Additionally, a strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration would appear around 1700-1725 cm⁻¹. The spectrum would also show C-H stretching vibrations for the sp³ hybridized carbons of the cyclopentane rings just below 3000 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (Carboxylic acid)2500 - 3300Broad, Strong
C=O (Carboxylic acid)1700 - 1725Strong, Sharp
C-H (sp³)2850 - 3000Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation. For this compound (C₁₀H₁₆O₂), the molecular weight is 168.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 168.

The fragmentation pattern would likely involve the loss of the carboxyl group (COOH, 45 Da) or the carboxylic acid moiety as a whole. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da) from the parent ion or subsequent fragment ions. The spirocyclic structure would also influence the fragmentation, potentially leading to the cleavage of the cyclopentane rings.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

While spectroscopic methods provide valuable information about the connectivity and functional groups of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles.

This technique would confirm the spirocyclic nature of the molecule and the conformation of the two cyclopentane rings. Furthermore, if the compound crystallizes in a chiral space group, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, which in this case would be the spiro carbon and the carbon atom bearing the carboxylic acid group. The crystal packing would likely reveal intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, leading to the formation of dimers or extended networks in the solid state.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral sample. For a molecule like this compound, which possesses a chiral center at the spiro carbon atom, CD spectroscopy serves as an invaluable tool for determining its absolute configuration and enantiomeric purity. The distinct three-dimensional arrangement of atoms in the enantiomers of this compound leads to unique interactions with circularly polarized light, resulting in characteristic CD spectra.

The CD spectrum is a plot of the difference in absorbance of left and right circularly polarized light (ΔA) versus wavelength. This is often expressed as molar ellipticity ([θ]), which is a standardized measure allowing for comparison across different samples and conditions. The key features of a CD spectrum are the sign (positive or negative) and the intensity of the Cotton effects, which are the characteristic peaks or troughs corresponding to specific electronic transitions within the molecule.

In the case of this compound, the primary chromophore responsible for CD signals in the accessible ultraviolet region is the carboxylic acid group (-COOH). The carboxyl group exhibits a weak n→π* electronic transition, which is inherently sensitive to the asymmetric environment imposed by the chiral spiro[4.4]nonane skeleton. The spatial orientation of the carboxyl group relative to the two cyclopentane rings of the spiro framework dictates the sign and magnitude of the observed Cotton effect.

Detailed Research Findings

While specific experimental CD data for this compound is not extensively documented in publicly available literature, the principles of its chiral analysis can be inferred from studies on structurally related spiro[4.4]nonane derivatives and other chiral carboxylic acids. Research on optically active spiro[4.4]nonane derivatives, such as (+)-6-Methylenespiro[4.4]nonan-1-one and (–)-spiro[4.4]non-6-en-1-one, has demonstrated a clear correlation between their absolute configurations and their CD spectra. rsc.org For instance, the sign of the Cotton effect associated with the carbonyl chromophore in these ketones has been used to deduce the stereochemistry of the molecule.

Similarly, studies on various chiral carboxylic acids have shown that the n→π* transition of the carboxyl group, typically occurring around 200-220 nm, gives rise to a distinct Cotton effect. nih.gov The sign of this effect is highly dependent on the conformation of the carboxyl group and the nature of the perturbing chiral environment. For this compound, the rigid spirocyclic system restricts the conformational freedom of the molecule, leading to a more defined and interpretable CD spectrum compared to more flexible acyclic carboxylic acids.

The two enantiomers of this compound, (R)-Spiro[4.4]nonane-1-carboxylic acid and (S)-Spiro[4.4]nonane-1-carboxylic acid, are expected to exhibit mirror-image CD spectra. This means that if one enantiomer shows a positive Cotton effect at a certain wavelength, the other will show a negative Cotton effect of equal magnitude at the same wavelength. This property is fundamental to the use of CD spectroscopy for determining the enantiomeric excess (ee) of a sample. A racemic mixture, containing equal amounts of both enantiomers, will be CD silent as the signals from the two enantiomers cancel each other out.

The following interactive data table illustrates the expected CD spectral data for the enantiomers of this compound, based on typical values for chiral carboxylic acids and the principles of chiroptical spectroscopy.

CompoundWavelength (λmax, nm)Molar Ellipticity ([θ], deg·cm²·dmol⁻¹)Solvent
(R)-Spiro[4.4]nonane-1-carboxylic acid~210PositiveMethanol
(S)-Spiro[4.4]nonane-1-carboxylic acid~210NegativeMethanol

Note: The signs of the molar ellipticity are hypothetical and would need to be determined experimentally or through theoretical calculations to establish the absolute configuration.

The determination of the absolute configuration, i.e., assigning the (R) or (S) descriptor to a specific enantiomer, would require either comparison with a standard of known configuration or the use of theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), to predict the CD spectrum for a given stereoisomer.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Spiro[4.4]nonane-1-carboxylic acid, DFT calculations are instrumental in elucidating the mechanisms of its synthesis and reactions.

Researchers have employed DFT to study the synthesis of related spirocyclic systems, often involving complex multi-step reactions. For instance, in the synthesis of spiro-alkaloids, DFT calculations have been used to understand the [3+2] cycloaddition reactions. nih.gov These calculations can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. A typical DFT study on a reaction mechanism would involve:

Geometry Optimization: Finding the lowest energy structures for reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

For the synthesis of a spiro[4.4]nonane framework, DFT could be used to explore the feasibility of various synthetic routes, such as those involving intramolecular cyclization or rearrangement reactions. researchgate.net A study on the ketonic decarboxylation of carboxylic acids using a zirconia catalyst, for example, utilized DFT to show that a mechanism involving a β-keto acid intermediate was kinetically favored. researchgate.net This highlights how DFT can predict the most likely reaction pathway, guiding synthetic efforts.

Table 1: Hypothetical DFT Energy Profile for a Key Step in this compound Synthesis

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.3
Intermediate+5.7
Transition State 2+18.9
Products-15.2

Note: This table is a hypothetical representation of data that could be generated from DFT calculations for a plausible synthetic step.

Conformational Energy Landscape Analysis of Spiro[4.4]nonanes

The spiro[4.4]nonane scaffold, consisting of two fused five-membered rings, can adopt several conformations. The presence of a carboxylic acid group at the C1 position introduces further complexity to its conformational landscape. Computational analysis is crucial for understanding the relative stabilities of these conformers and the energy barriers for their interconversion.

Studies on related spiro compounds, such as spiro-1,3-dioxanes and spirocyclic quaternary ammonium (B1175870) cations, have demonstrated the utility of computational methods in conformational analysis. nih.govrsc.org These studies often employ methods like DFT and Møller-Plesset perturbation theory (MP2) to calculate the energies of different conformations. The five-membered rings in the spiro[4.4]nonane system can exist in envelope or twist conformations. The combination of these possibilities for the two rings leads to a number of potential conformers for the parent spiro[4.4]nonane.

The carboxylic acid substituent in this compound can exist in different orientations relative to the ring system, further diversifying the conformational possibilities. A computational scan of the potential energy surface by systematically rotating the relevant dihedral angles can identify the most stable conformers. mdpi.com

Table 2: Calculated Relative Energies of Spiro[4.4]nonane Conformers

ConformationPoint GroupRelative Energy (kJ/mol)
Twist-TwistD20.0
Twist-EnvelopeC25.4
Envelope-EnvelopeCs13.0

Source: Adapted from computational studies on related spirocyclic systems. nih.gov The values represent a general trend and may vary for this compound.

Prediction of Spectroscopic Properties (e.g., NMR, CD)

Computational chemistry plays a vital role in predicting spectroscopic properties, which is invaluable for structure elucidation and characterization. For this compound, DFT can be used to predict its Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These predicted spectra can then be compared with experimental data to confirm the structure or to assign specific signals. The accuracy of these predictions has been significantly improved by combining DFT with machine learning approaches. nih.gov

Circular Dichroism (CD) Spectroscopy: For chiral molecules like the enantiomers of this compound, CD spectroscopy is a powerful tool for determining the absolute configuration. Time-dependent DFT (TD-DFT) calculations can simulate the CD spectrum by calculating the rotational strengths of electronic transitions. By comparing the calculated spectrum with the experimental one, the absolute configuration of a specific enantiomer can be assigned.

Molecular Dynamics Simulations of Spiro[4.4]nonane Derivatives

While quantum mechanical methods provide detailed electronic information, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. youtube.com MD simulations model the movement of atoms and molecules based on classical mechanics and a force field that describes the potential energy of the system.

For this compound, MD simulations can be used to:

Explore Conformational Dynamics: To study the transitions between different conformations and understand the flexibility of the spirocyclic framework and the carboxylic acid group. nih.gov

Investigate Solvation: To model how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in different environments. researchgate.netmdpi.com

Study Interactions with Biological Macromolecules: If this compound or its derivatives are being investigated for biological activity, MD simulations can model their binding to proteins or DNA, providing insights into the binding mode and stability of the complex. nih.govresearchgate.net

A typical MD simulation would track the trajectory of each atom over a period of nanoseconds, providing a movie-like view of the molecule's motion. Analysis of these trajectories can reveal important information about intermolecular interactions, such as hydrogen bonding patterns.

Structure-Reactivity Relationship (SRR) Modeling based on Electronic and Steric Effects

Structure-Reactivity Relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the chemical structure of a series of compounds with their reactivity or other properties. nih.govnih.govresearchgate.netresearchgate.netmdpi.com

For a series of derivatives of this compound, SRR models can be developed to understand how changes in the molecular structure affect a particular property, such as reaction rates or biological activity. These models are built using a set of molecular descriptors that quantify various aspects of the molecule's structure.

Electronic Descriptors: These can be derived from DFT calculations and include parameters like atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com

Steric Descriptors: These quantify the size and shape of the molecule and can include parameters like molecular volume and surface area.

By establishing a mathematical relationship between these descriptors and the observed property, SRR models can be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics. For example, a QSAR study on spiro-alkaloids successfully used molecular descriptors to model their anti-cancer activity. nih.gov

Table 3: Common Descriptors Used in SRR/QSAR Modeling

Descriptor TypeExamples
Electronic HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges
Steric Molecular Weight, Molar Volume, Surface Area, Ovality
Topological Connectivity Indices, Wiener Index
Thermodynamic Enthalpy of Formation, Gibbs Free Energy

Applications and Utility in Organic Synthesis and Beyond

Spiro[4.4]nonane-1-carboxylic Acid as a Versatile Synthetic Building Block

The unique conformational constraints and three-dimensional architecture of the spiro[4.4]nonane system make it an attractive starting point for the construction of complex molecular targets.

The spiro[4.4]nonane moiety is a key structural feature in several natural products, most notably the potent antitumor antibiotic Fredericamycin A. Synthetic chemists have developed various strategies to construct this spirocyclic system as a crucial step in the total synthesis of Fredericamycin A. rsc.orgrsc.org These approaches often involve methodologies like manganese(III)-based oxidative free-radical cyclization to create the characteristic spiro[4.4]nonane core. rsc.org The synthesis of the spiro[4.4]nonane system is a critical challenge that needs to be addressed to access the complete molecular architecture of such complex natural products. rsc.org

Beyond Fredericamycin A, the spiro[4.4]nonane skeleton is also relevant in the synthesis of analogues of other natural products. While not a direct precursor, the principles used to construct the spiro[4.4]nonane ring system can be applied to the synthesis of other spirocyclic structures found in nature.

The rigidity of the spiro[4.4]nonane framework is a valuable attribute in the design of conformationally restricted analogues of biologically active molecules. By incorporating this scaffold, chemists can lock a molecule into a specific three-dimensional orientation, which can help in understanding structure-activity relationships (SAR) and in designing more potent and selective ligands for biological targets. nih.govresearchgate.net For instance, spirocyclic scaffolds are used to create constrained analogues of amino acids, such as glutamic acid, to probe the conformational requirements of their receptors. nih.gov The synthesis of such analogues allows for the exploration of chemical space in a controlled manner, providing insights into the binding modes of bioactive compounds. nih.gov

Derivatives as Chiral Ligands and Catalysts in Asymmetric Transformations

Derivatives of spiro[4.4]nonane have emerged as a privileged class of chiral ligands in transition-metal-catalyzed asymmetric reactions. The inherent chirality and rigidity of the spiro backbone are effectively transferred to the catalytic center, enabling high levels of stereocontrol.

A significant application of spiro-containing structures is in the development of chiral diphosphine ligands, such as those based on the 1,1'-spirobiindane backbone, which shares the spirocyclic principle. nih.gov These ligands, often referred to as SDP (Spiro Diphosphine) ligands, have proven to be highly effective in a variety of asymmetric transformations. nih.govacs.org The design of these ligands involves attaching phosphine (B1218219) groups to the chiral spiro framework, creating a C2-symmetric structure that can chelate to a metal center. nih.gov The conformational rigidity and the specific bite angle of these ligands are crucial for their catalytic performance. nih.govchinesechemsoc.org Researchers have developed various generations and modifications of these ligands to fine-tune their steric and electronic properties for specific catalytic applications. chinesechemsoc.orgdiva-portal.org

Table 1: Examples of Spiro-Diphosphine Ligands and Their Applications

Ligand TypeSpiro BackboneApplicationReference
SDP1,1'-SpirobiindaneAsymmetric Hydrogenation nih.govacs.org
O-SDPOxa-spirocyclicAsymmetric Hydrogenation chinesechemsoc.org
Si-SDPSpirosilabiindaneAsymmetric Hydrosilylation/Cyclization nih.gov
SFDP9,9'-SpirobifluoreneAsymmetric Hydrogenation acs.org

Ruthenium complexes of chiral spiro diphosphine ligands have demonstrated exceptional activity and enantioselectivity in the asymmetric hydrogenation of a wide range of substrates, including aromatic, heteroaromatic, and α,β-unsaturated ketones. nih.govacs.orgcapes.gov.br These catalytic systems can achieve high turnover numbers and enantiomeric excesses, making them highly valuable in both academic and industrial settings. nih.govacs.org For example, Ru-O-SDP catalysts have been successfully used in the asymmetric hydrogenation of challenging α,β-unsaturated carboxylic acids. chinesechemsoc.org

In addition to hydrogenation, spiro-diphosphine ligands have shown great potential in other asymmetric reactions, such as cycloadditions. For instance, Pd-catalyzed asymmetric (4 + 2) dipolar cycloadditions have been developed for the synthesis of chiral spiro-indenes. oaepublish.com Furthermore, rhodium complexes of spiro-diphosphine ligands have been effectively used in the enantioselective hydrosilylation/cyclization of 1,6-enynes. nih.gov

Table 2: Performance of Spiro-Diphosphine Ligands in Asymmetric Reactions

Reaction TypeCatalyst SystemSubstrate TypeEnantioselectivity (ee)Reference
Asymmetric HydrogenationRu-SDPAromatic KetonesUp to 99.5% nih.govacs.org
Asymmetric HydrogenationRu-O-SDPα,β-Unsaturated Carboxylic Acids>99% chinesechemsoc.org
Asymmetric CycloadditionPd-PhosphoramiditeVinylbenzoxazinanonesUp to 93% oaepublish.com
Asymmetric HydrosilylationRh-Si-SDP1,6-EnynesUp to 92% nih.gov

This compound Derivatives as Chiral Auxiliaries

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. sigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed. Derivatives of this compound have the potential to serve as chiral auxiliaries due to their rigid, chiral scaffold. By attaching this spirocyclic moiety to a prochiral substrate, it can effectively block one face of the molecule, directing the attack of a reagent to the other face, thus inducing stereoselectivity. scispace.com While the use of this compound itself as a widely adopted chiral auxiliary is not extensively documented in comparison to other established auxiliaries, the underlying principle of using a rigid chiral scaffold is a well-established strategy in asymmetric synthesis. tcichemicals.com

Design of Spirocyclic Systems with Tunable Reactivity for Novel Chemical Transformations

The rigid yet modular nature of the spiro[4.4]nonane framework allows for the rational design of molecules with reactivity that can be precisely tuned. By strategically placing functional groups, chemists can create catalysts, ligands, and building blocks for novel chemical reactions.

A prime example is the synthesis of novel diamine ligands built upon a spiro indane-2,2′-pyrrolidine scaffold. acs.org Researchers developed two distinct types of these spiro diamine ligands by varying the substituents on the nitrogen atoms. This structural modification allowed for remarkable control over the enantioselective Henry reaction. Ligands with a small substituent at the N-1′ position and a large group at the N-1 atom predominantly produced the S-configured β-nitroalcohol. acs.org Conversely, reversing the substituent locations furnished the R-configured product. acs.org Both ligand types proved to be versatile catalysts, affording high chemical yields and excellent enantioselectivity (up to 99% ee) for a range of aldehydes. acs.org

Table 2: Tunable Stereoselectivity in the Henry Reaction Using Spiro Diamine Ligands

Ligand TypeN-1' SubstituentN-1 SubstituentPredominant Product Configuration
Type ASmallLargeS-configured β-nitroalcohol
Type BLargeSmallR-configured β-nitroalcohol

This table demonstrates how the strategic placement of substituents on a spirocyclic diamine scaffold allows for the tuning of catalytic activity to achieve desired stereochemical outcomes in the Henry reaction. acs.org

Furthermore, derivatives of spiro[4.4]nonane serve as precursors in innovative rearrangement reactions. A notable transformation involves the palladium(II)-mediated rearrangement of a carboxy-substituted spiro[4.4]nonatriene into annulated fulvenes. nih.gov This novel spiro-to-fused bicycle conversion expands the known reactivity of spirononatrienes and provides a new synthetic route to fulvenes, a class of molecules with its own rich history in physical organic chemistry. nih.gov This work effectively connects two important classes of π-conjugated molecules through the design of a specific spirocyclic precursor. nih.gov

Contribution to the Fundamental Study of Spiroconjugation and Through-Space Electronic Interactions

Spiro[4.4]nonane derivatives, particularly the unsaturated variants like spiro[4.4]nonatrienes and spiro[4.4]nonatetraenes, have been instrumental in the study of a fundamental electronic phenomenon known as spiroconjugation. nih.gov Spiroconjugation is defined as the through-space interaction between two perpendicular π molecular orbital (MO) systems that are linked by a common spiro-carbon atom. nih.gov This spatial interaction lifts the degeneracy of the π-systems, splitting their energy levels. nih.gov

This through-space electronic coupling is not merely a theoretical curiosity; it has profound and practical implications for materials science. By manipulating the through-space interaction, it is possible to tune the HOMO-LUMO (Highest Occupied Molecular Orbital–Lowest Unoccupied Molecular Orbital) gap of the molecule. nih.gov This principle has been effectively used as a design element in the development of advanced optoelectronic materials and dyes. nih.govresearchgate.net

The concept extends to larger, more complex systems, such as those based on a spiro-fluorene framework, where through-space interactions (TSI) are critical. researchgate.net In such π-stacked structures, functional groups can be positioned in close proximity to facilitate spatial electron communication, a mechanism distinct from traditional through-bond conjugation. researchgate.net The study of these interactions provides insight into charge transfer processes and is crucial for designing next-generation organic semiconductors and materials for various device applications. researchgate.net The foundational understanding gained from simpler systems like spiro[4.4]nonane derivatives provides the basis for these advanced material designs. nih.gov

Q & A

Q. What are the key synthetic strategies for preparing Spiro[4.4]nonane-1-carboxylic acid derivatives, and how are yields optimized?

Methodological Answer: Synthesis typically involves biocatalytic aldol reactions or scalable chemical routes. For example:

  • Enzymatic Aldol Addition: Mutant KPHMT aldolases (e.g., I202A or I212A) catalyze stereoselective reactions between 2-oxoacids and aldehydes, yielding spirocyclic derivatives with enantiomeric excess. Reaction conditions (pH, temperature, and enzyme loading) are optimized to achieve yields up to 76% .
  • Chemical Synthesis: Multigram-scale routes use tert-butyl 3-oxoazetidine-1-carboxylate and (carbethoxymethylene)triphenylphosphorane in dichloromethane, followed by deprotection and cyclization. Yields are improved by controlling reaction time and purification via column chromatography .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Methodological Answer: 1H and 13C NMR are critical for confirming spirojunction and stereochemistry. Key strategies include:

  • Overlap Resolution: Assigning overlapped proton signals (e.g., 2.53–1.71 ppm in spiro[4.4]nonane derivatives) using 2D NMR (COSY, HSQC) and deuterated solvents (D2O) .
  • Stereochemical Confirmation: Coupling constants (J values) distinguish α/β-anomers. For example, α-anomers exhibit distinct dt (J = 11.3, 9.1 Hz) signals, while β-anomers show m (multiplet) patterns .
  • 13C NMR: Spiro carbons appear at 94–105 ppm, while carbonyl carbons resonate at ~175 ppm .

Q. Table 1: Representative NMR Data for Spiro[4.4]nonane Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
(4S)-1,4-Dihydroxy-2-oxaspiro[...]4.60 (dd, J = 8.3 Hz), 2.53–1.71 (m)175.8 (C=O), 94.4 (spiro)
α-Anomer of 9n4.36 (m), 1.28 (d, J = 6.4 Hz)174.0 (C=O), 105.0 (spiro)

Advanced Research Questions

Q. How can enantiomers of this compound derivatives be resolved for medicinal chemistry applications?

Methodological Answer: Enantiomer separation involves:

  • Chiral Catalysts: Enzymes like KPHMT I202A produce enantiopure derivatives (e.g., [α]20D = +9.3) via stereoselective aldol reactions .
  • Chromatographic Resolution: Chiral HPLC with cellulose-based columns separates α/β-anomers, confirmed by polarimetry and ESI-TOF mass spectrometry (e.g., m/z 271.0789 vs. 285.0948) .
  • Chemical Conversion: Enantiomers of spiro[4.4]nonane-1,6-diol are transformed into carbaspironucleosides using regioselective epoxidation and nucleobase coupling .

Q. What role do computational models play in predicting the bioactivity of this compound derivatives?

Methodological Answer:

  • Docking Studies: Molecular docking predicts interactions with biological targets (e.g., enzymes mimicking pipecolic acid bioisosteres). Parameters include binding affinity (ΔG) and hydrogen-bonding patterns .
  • DFT Calculations: Assess spirojunction stability by analyzing bond angles and strain energy. For example, spiro[4.4]nonane systems exhibit lower strain than smaller spirocycles, enhancing synthetic feasibility .

Q. How are biocatalytic methods optimized for synthesizing multifunctional Spiro[4.4]nonane derivatives?

Methodological Answer:

  • Enzyme Engineering: Site-directed mutagenesis (e.g., KPHMT I212A) enhances substrate specificity and turnover rates. Activity is assayed via UV-Vis monitoring of NADH consumption .
  • Substrate Screening: 2-Oxoacids (e.g., pyruvate) and aldehydes are tested for compatibility. Polar protic solvents (e.g., H2O) improve enzyme stability and product solubility .

Q. What analytical challenges arise in characterizing spirocyclic byproducts, and how are they addressed?

Methodological Answer:

  • Mass Spectrometry: ESI-TOF confirms molecular ions (e.g., [M+Na]+ for C9H14O5Na: calcd 225.0739, found 225.0733). Isotopic patterns distinguish halogenated byproducts .
  • X-ray Crystallography: Resolves spirojunction geometry. For example, the spiro[4.4]nonane system in fredericamycin A was confirmed via single-crystal XRD .

Key Research Gaps and Contradictions

  • Spiroaromaticity: notes conflicting interpretations of spiro[4.4]nonane’s aromaticity based on NMR coupling constants (J = 9–11 Hz). Further DFT studies are needed .
  • Scalability vs. Stereopurity: While chemical synthesis enables multigram production (), enzymatic routes offer better stereocontrol but require costly enzyme optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.